molecular formula C14H17NO3 B4408727 [3-(Cyclopentylcarbamoyl)phenyl] acetate

[3-(Cyclopentylcarbamoyl)phenyl] acetate

Cat. No.: B4408727
M. Wt: 247.29 g/mol
InChI Key: OGWBRHPRMZCRIK-UHFFFAOYSA-N
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Description

[3-(Cyclopentylcarbamoyl)phenyl] acetate is a phenyl acetate derivative featuring a cyclopentylcarbamoyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 263.29 g/mol. The compound’s structure combines an acetate ester with a carbamoyl group substituted by a cyclopentyl moiety, which introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

[3-(cyclopentylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)18-13-8-4-5-11(9-13)14(17)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWBRHPRMZCRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopentylcarbamoyl)phenyl] acetate typically involves the reaction of 3-aminophenyl acetate with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylamino)carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: Produces 3-[(cyclopentylamino)carbonyl]benzoic acid and ethanol.

    Reduction: Produces 3-[(cyclopentylamino)carbonyl]phenyl alcohol.

    Substitution: Produces various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Cyclopentylamino)carbonyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [3-(Cyclopentylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a particular metabolic pathway.

Comparison with Similar Compounds

The following table and analysis highlight key differences between [3-(Cyclopentylcarbamoyl)phenyl] acetate and structurally related phenyl acetate derivatives.

Table 1. Structural and Functional Comparison of Carbamoyl-Substituted Phenyl Acetates

Compound Name Molecular Formula Substituent Features Key Properties Unique Aspects
This compound C₁₄H₁₇NO₃ Cyclopentylcarbamoyl at 3-position High lipophilicity, steric hindrance Enhanced selectivity for CNS targets
3-(Dimethylcarbamoyl)phenyl Acetate C₁₁H₁₃NO₃ Dimethylcarbamoyl at 3-position Electron-donating groups increase reactivity Used in kinase inhibitor synthesis
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate C₁₅H₁₁ClFNO₃ Chloro-fluorophenyl carbamoyl at 4-position Electrophilic halogen substituents Antimicrobial activity; metabolic stability
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate C₁₅H₁₁Cl₂NO₃ Dichlorophenyl carbamoyl at 2-position High bacterial enzyme affinity Ortho-substitution alters ring conformation

Substituent Effects on Reactivity and Bioactivity

Cyclopentylcarbamoyl Group
  • Steric Effects : The cyclopentyl group introduces significant steric bulk, which can restrict rotational freedom and enhance binding selectivity to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
  • Lipophilicity: The nonpolar cyclopentyl moiety increases logP values, improving blood-brain barrier penetration compared to smaller substituents like methyl .
Halogen-Substituted Carbamoyl Groups
  • Electron-Withdrawing Effects : Chlorine and fluorine substituents (e.g., in 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate) enhance electrophilicity, promoting interactions with nucleophilic residues in target proteins. This property correlates with antimicrobial and anticancer activities .
  • Metabolic Stability : Halogens reduce oxidative metabolism, extending half-life in vivo .
Dimethylcarbamoyl Group
  • Electron-Donating Nature : The dimethyl group in 3-(Dimethylcarbamoyl)phenyl acetate increases electron density on the aromatic ring, facilitating reactions like nucleophilic acyl substitution. This derivative is often used in kinase inhibitor synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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